1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene
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Overview
Description
1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene is an organofluorine compound characterized by the presence of azide, fluorine, and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 2,3,4,6-tetrafluoro-5-iodonitrobenzene, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via cycloaddition reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition with alkynes to form 1,2,3-triazoles, a reaction commonly catalyzed by copper(I) salts.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as LiAlH4 for the reduction of the azide group.
Polar Aprotic Solvents: Such as DMF for nucleophilic substitution reactions.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, particularly in the formation of fluorinated triazoles.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of fluorine and iodine atoms.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon activation, forming highly reactive nitrenes that can insert into various chemical bonds. This reactivity is harnessed in cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
1-Azido-2-iodobenzene: Shares the azide and iodine substituents but lacks the fluorine atoms.
3-Azido-1,2,4-triazines: Contains an azide group and is known for azido-tetrazole tautomerism.
Uniqueness: 1-Azido-2,3,4,6-tetrafluoro-5-iodobenzene is unique due to the combination of azide, fluorine, and iodine substituents on a single benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where such reactivity is desired .
Properties
CAS No. |
923294-26-2 |
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Molecular Formula |
C6F4IN3 |
Molecular Weight |
316.98 g/mol |
IUPAC Name |
1-azido-2,3,4,6-tetrafluoro-5-iodobenzene |
InChI |
InChI=1S/C6F4IN3/c7-1-2(8)5(11)4(10)6(3(1)9)13-14-12 |
InChI Key |
QTLZFHUBHVRETE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)F)F)F)N=[N+]=[N-] |
Origin of Product |
United States |
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